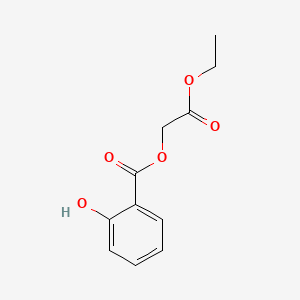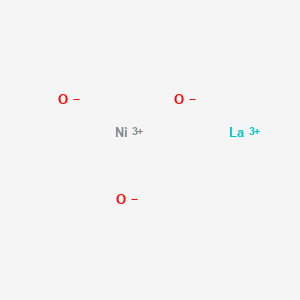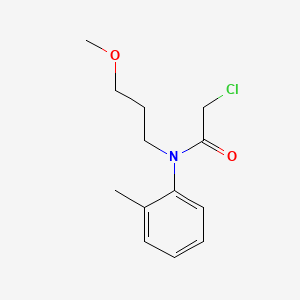
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ring, a carboxyethyl group, and an iodide ion. It is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester typically involves the reaction of 1-methylpyrrolidine with an appropriate carboxyethylating agent, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate or sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium bromide methyl ester
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium chloride methyl ester
- 1-(2-Carboxyethyl)-1-methylpyrrolidinium fluoride methyl ester
Uniqueness
1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can participate in specific substitution reactions that may not be as efficient with other halides.
Propriétés
| 22041-31-2 | |
Formule moléculaire |
C9H18INO2 |
Poids moléculaire |
299.15 g/mol |
Nom IUPAC |
methyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-10(6-3-4-7-10)8-5-9(11)12-2;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CRIVZCWQXMNFTO-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC1)CCC(=O)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)








